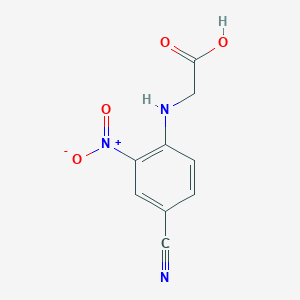
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile
概要
説明
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile is a chemical compound that features a nitro group, a triazole ring, and a benzonitrile moiety
作用機序
Target of Action
Compounds with similar structures, such as 1,2,4-triazoles, are known to inhibit the biosynthesis of ergosterol, a major steroid in fungal membranes .
Mode of Action
It’s worth noting that 1,2,4-triazoles, which share a similar structure, act by blocking 14-α-demethylation, leading to the accumulation of 14-α-methyl-steroids and disruption of the fungal membranes .
Biochemical Pathways
Based on the known effects of similar compounds, it’s likely that this compound affects the ergosterol biosynthesis pathway .
Pharmacokinetics
It’s known that the introduction of the azoxy group into a molecule improves its oxygen balance and increases the enthalpy of formation .
Result of Action
Based on the known effects of similar compounds, it’s likely that this compound disrupts the integrity of fungal membranes by inhibiting the biosynthesis of ergosterol .
Action Environment
It’s worth noting that compounds with similar structures are thermally stable and exhibit acceptable densities .
準備方法
The synthesis of 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile typically involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
化学反応の分析
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or other chemical reducing agents like tin(II) chloride.
Substitution: The triazole ring can participate in substitution reactions, where the hydrogen atoms can be replaced by other substituents under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile has several scientific research applications:
Materials Science: It is used in the synthesis of energetic materials due to its high nitrogen content and potential for high energy release upon decomposition.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Biological Studies: It is used in studies involving the interaction of triazole-containing compounds with biological macromolecules, such as proteins and nucleic acids.
類似化合物との比較
Similar compounds to 3-nitro-4-(1H-1,2,4-triazol-1-yl)benzonitrile include:
3-nitro-1,2,4-triazol-5-one (NTO): Known for its use as a high-energy material with lower sensitivity compared to traditional explosives.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Explored for its anticancer properties and potential as a therapeutic agent.
The uniqueness of this compound lies in its combination of a nitro group, triazole ring, and benzonitrile moiety, which imparts distinct chemical and physical properties, making it suitable for a variety of applications in different fields .
特性
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N5O2/c10-4-7-1-2-8(9(3-7)14(15)16)13-6-11-5-12-13/h1-3,5-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWZGQAOSBAPRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,3-Dihydro-2-oxo-1H-pyrrolo[2,3-B]pyridine-5-carboxaldehyde](/img/structure/B3248825.png)
![[1-(1-Aminoethyl)cyclopropyl]methanol](/img/structure/B3248842.png)






![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B3248905.png)
